Cas no 851809-69-3 (5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- 5-((4-bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(4-bromophenyl)(4-ethyl-1-piperazinyl)methyl]-2-methyl-
- 5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 851809-69-3
- VU0488580-1
- F0631-0104
- 5-[(4-bromophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- CCG-28820
- AKOS024589628
-
- Inchi: 1S/C18H22BrN5OS/c1-3-22-8-10-23(11-9-22)15(13-4-6-14(19)7-5-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-7,15,25H,3,8-11H2,1-2H3
- InChI Key: REDPJFXTEZUUNX-UHFFFAOYSA-N
- SMILES: N1=C(C)N=C2SC(C(C3=CC=C(Br)C=C3)N3CCN(CC)CC3)=C(O)N12
Computed Properties
- Exact Mass: 435.07284g/mol
- Monoisotopic Mass: 435.07284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.1Ų
- XLogP3: 3.7
Experimental Properties
- Density: 1.60±0.1 g/cm3(Predicted)
- pka: -0.22±0.53(Predicted)
5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0631-0104-5μmol |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-20μmol |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-20mg |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-25mg |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-1mg |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-3mg |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-30mg |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-75mg |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-40mg |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0631-0104-15mg |
5-[(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-69-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on 5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
5-(4-Bromophenyl)(4-Ethylpiperazin-1-yl)Methyl-2-Methyl-1,2,4Triazolo3,2-b1,3Thiazol-6-ol: A Comprehensive Overview
5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 851809-69-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the triazolothiazole family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of both 4-bromophenyl and 4-ethylpiperazine moieties in its structure enhances its potential as a key intermediate in the synthesis of bioactive molecules.
The molecular structure of 5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol features a triazolothiazole core, which is a fused heterocyclic system combining 1,2,4-triazole and thiazole rings. This unique architecture contributes to its stability and reactivity, making it a valuable scaffold in medicinal chemistry. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.
One of the most notable aspects of CAS 851809-69-3 is its versatility in chemical modifications. The bromophenyl group allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in drug development. Additionally, the ethylpiperazine moiety provides opportunities for enhancing solubility and bioavailability, critical factors in pharmacokinetic optimization.
In recent years, the demand for triazolothiazole derivatives has surged due to their applications in treating neurodegenerative disorders and infectious diseases. For instance, compounds like 5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol are being explored for their potential to modulate G-protein-coupled receptors (GPCRs), a hot topic in drug discovery. This aligns with the increasing interest in precision medicine and personalized therapeutics, where researchers seek compounds with high selectivity and minimal side effects.
The synthesis of 5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol typically involves multi-step reactions, including cyclization and substitution processes. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to improve yields and reduce reaction times, addressing the need for sustainable and efficient manufacturing practices in the pharmaceutical industry.
From a commercial perspective, CAS 851809-69-3 is available through specialized chemical suppliers catering to research institutions and pharmaceutical companies. Its pricing and availability are influenced by factors such as purity, scale of production, and regional demand. As the focus on small-molecule therapeutics continues to grow, compounds like this are expected to play a pivotal role in the development of next-generation drugs.
In summary, 5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol represents a promising candidate for further research and development. Its unique structural features and potential biological activities make it a valuable asset in the quest for innovative treatments. As the scientific community delves deeper into its properties and applications, this compound is poised to contribute significantly to advancements in medicinal chemistry and drug discovery.
851809-69-3 (5-(4-bromophenyl)(4-ethylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)



